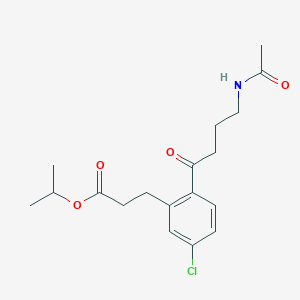

![molecular formula C₁₂H₁₀BrNO B053204 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline CAS No. 612494-86-7](/img/structure/B53204.png)

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

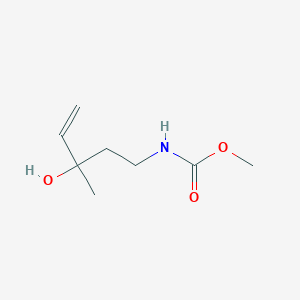

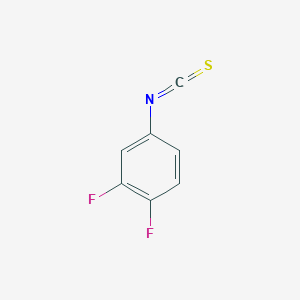

The compound 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a brominated heterocyclic molecule that is part of a broader class of quinoline derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom in the molecule provides a reactive site for further chemical modifications, which can be exploited in synthetic chemistry to create a wide array of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in recent studies. For instance, a method for the synthesis of quinoxalines and dihydropyrazines (DHPs) using α-bromo ketones and 1,2-diamines has been developed. This process involves the use of silica-supported perchloric acid (HClO4·SiO2) as a heterogeneous recyclable catalyst, which operates under room temperature conditions . Additionally, an eco-friendly one-pot multicomponent synthesis approach has been reported for the synthesis of substituted quinoxalines, including a compound similar to this compound. This method utilizes microwave irradiation and a combination of water and polyethylene glycol-400 as a green solvent, which results in excellent yields in a very short reaction time .

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of a bromine atom to this core structure increases the molecule's reactivity, making it a versatile intermediate for further chemical transformations. The structural features of these compounds are typically confirmed using various spectroscopic techniques, such as FTIR, NMR (both ^1H and ^13C), Mass spectrometry, and HRMS .

Chemical Reactions Analysis

Brominated quinoline derivatives can undergo a variety of chemical reactions due to the presence of the bromine atom, which acts as a good leaving group. For example, the treatment of related compounds with bromine in aqueous acetic acid solution can lead to bromination at different positions of the quinoline ring, resulting in a mixture of isomers . These reactions are important for the functionalization of the quinoline core and can be used to synthesize a wide range of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by the bromine substituent. The introduction of bromine can affect the molecule's boiling point, melting point, solubility, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The characterization data obtained from spectroscopic analysis provides insights into the compound's purity and structural integrity, which are essential for its practical applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Diuretic Activity and Synthesis : The synthesis of 7-bromo-2,3-dihydropyrano[2,3-b]quinoline derivatives shows increased diuretic activity compared to non-brominated analogs. This was demonstrated in a study where bromination of related compounds led to enhanced diuretic properties (Ukrainets, Golik, & Chernenok, 2013).

Methodological Innovations in Synthesis : A novel approach involving palladium-catalyzed reactions has been developed for synthesizing related indoloquinoline compounds. This method highlights the versatility of bromo-substituted quinolines in chemical synthesis (Hostyn et al., 2005).

Green Synthesis Techniques : Eco-friendly synthesis methods for bromo-substituted pyrido[2,3-b]pyrazines, which are chemically related to this compound, have been developed. These methods emphasize environmental sustainability in chemical synthesis (Jadhav, Sarkate, Shioorkar, & Shinde, 2017).

Biological Applications and Drug Development

Potential in Antiplasmodial Drug Development : Certain bromo-substituted quinolines have been identified as potential lead compounds in the development of new antiplasmodial drugs. This suggests their relevance in addressing diseases like malaria (Abbas, Al-Marhabi, & Ammar, 2017).

NMDA Receptor Antagonism : Some 7-bromo-substituted quinoxaline-2,3-diones, closely related to this compound, have shown high affinity and selectivity as glycine-site NMDA receptor antagonists. This property may be useful in designing drugs for neurological conditions (Acklin et al., 1998).

Orientations Futures

While specific future directions for this compound were not found, there is a general interest in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . This could potentially apply to the synthesis and use of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline.

Propriétés

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOMFXCFEBQFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462739 |

Source

|

| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612494-86-7 |

Source

|

| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

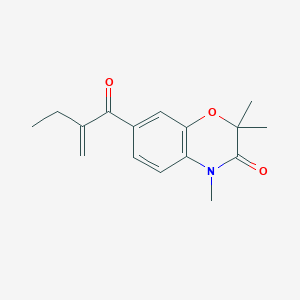

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)